molecular formula C9H10ClNOS B14049269 1-(5-Amino-2-mercaptophenyl)-3-chloropropan-1-one

1-(5-Amino-2-mercaptophenyl)-3-chloropropan-1-one

Cat. No.: B14049269
M. Wt: 215.70 g/mol
InChI Key: SLXJFURAJZSYSV-UHFFFAOYSA-N
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Description

1-(5-Amino-2-mercaptophenyl)-3-chloropropan-1-one is a compound of interest in various fields of chemistry and biology due to its unique structural features and reactivity. This compound contains an amino group, a mercapto group, and a chloropropanone moiety, making it a versatile intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry.

Preparation Methods

The synthesis of 1-(5-Amino-2-mercaptophenyl)-3-chloropropan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 5-amino-2-mercaptophenol and 3-chloropropanone.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound.

Chemical Reactions Analysis

1-(5-Amino-2-mercaptophenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The carbonyl group in the chloropropanone moiety can be reduced to form alcohols.

    Substitution: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Common Reagents and Conditions: Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound.

    Major Products: The major products formed from these reactions include disulfides, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

1-(5-Amino-2-mercaptophenyl)-3-chloropropan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 1-(5-Amino-2-mercaptophenyl)-3-chloropropan-1-one involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function.

    Pathways Involved: The compound may affect signaling pathways related to cell growth, apoptosis, and immune response. Its mercapto group can form covalent bonds with thiol groups in proteins, leading to changes in their activity.

Comparison with Similar Compounds

1-(5-Amino-2-mercaptophenyl)-3-chloropropan-1-one can be compared with other similar compounds:

    Similar Compounds: Compounds such as 2-amino-5-mercapto-1,3,4-thiadiazole and 5-amino-2-mercaptobenzimidazole share similar structural features and reactivity.

    Uniqueness: The presence of the chloropropanone moiety in this compound makes it unique, providing additional sites for chemical modification and enhancing its versatility in synthesis and applications.

Properties

Molecular Formula

C9H10ClNOS

Molecular Weight

215.70 g/mol

IUPAC Name

1-(5-amino-2-sulfanylphenyl)-3-chloropropan-1-one

InChI

InChI=1S/C9H10ClNOS/c10-4-3-8(12)7-5-6(11)1-2-9(7)13/h1-2,5,13H,3-4,11H2

InChI Key

SLXJFURAJZSYSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)C(=O)CCCl)S

Origin of Product

United States

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